2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine
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Overview
Description
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine is an organic compound that features a trifluoromethyl group attached to a propan-1-amine backbone, with a 5-chloro-2-methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methoxyphenylboronic acid.
Coupling Reaction: The boronic acid is then subjected to a Suzuki coupling reaction with a suitable trifluoropropyl halide under palladium catalysis to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug design and other applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Methoxyphenyl isocyanate
- 5-Chloro-2-methoxyphenylacetonitrile
Uniqueness
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C10H11ClF3NO/c1-16-9-3-2-6(11)4-7(9)8(5-15)10(12,13)14/h2-4,8H,5,15H2,1H3 |
InChI Key |
OEADOTHFGWSCKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(CN)C(F)(F)F |
Origin of Product |
United States |
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